Enhanced Lipophilicity and Altered Physicochemical Profile vs. Non-Fluorinated Analog
Compared to its non-fluorinated analog 2-hydroxy-2-methylpropanoic acid (CAS 594-61-6), the target compound exhibits significantly increased molecular weight (+54 g/mol), higher density (1.532 vs. 1.24 g/cm³), and a substantially higher melting point (88 °C vs. 77 °C) . The trifluoromethyl group also reduces aqueous solubility to 57 g/L (calculated) whereas the non-fluorinated analog is freely soluble . These differences directly influence purification (recrystallization), formulation strategies, and handling in downstream syntheses.
| Evidence Dimension | Physicochemical property profile |
|---|---|
| Target Compound Data | MW 158.08; density 1.532 g/cm³; mp 88 °C; solubility 57 g/L |
| Comparator Or Baseline | 2-Hydroxy-2-methylpropanoic acid: MW 104.1; density 1.24 g/cm³; mp 77 °C; freely soluble |
| Quantified Difference | ΔMW +54; Δdensity +0.29 g/cm³; Δmp +11 °C; Δsolubility ~free vs. 57 g/L |
| Conditions | Data from vendor technical sheets and ChemBlink database (calculated/predicted values). |
Why This Matters
Procurement teams can select the fluorinated compound when higher melting point and lower aqueous solubility are required for specific synthetic or formulation steps.
